
Anagyrine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anagyrine hydrochloride is a teratogenic alkaloid first isolated from the plant Anagyris foetida in 1885 by French biologists Hardy and Gallois . It is also found in various species of the plant genus Lupinus (lupins) . This compound is known for its toxic properties, particularly its ability to cause crooked calf disease when ingested by pregnant cows .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anagyrine hydrochloride involves several steps. One notable synthesis was completed by Diane Gray and Timothy Gallagher . The process typically involves the isolation of anagyrine from plant sources followed by its conversion to the hydrochloride salt. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound is not widely documented. the general approach would involve large-scale extraction from plant sources, followed by purification and conversion to the hydrochloride salt using standard chemical processes .
Analyse Chemischer Reaktionen
Types of Reactions: Anagyrine hydrochloride undergoes various chemical reactions, including:
Oxidation: Anagyrine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert anagyrine to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the anagyrine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolizidine derivatives .
Wissenschaftliche Forschungsanwendungen
Anagyrine hydrochloride has several scientific research applications:
Wirkmechanismus
Anagyrine hydrochloride acts as an acetylcholine agonist, increasing the amount of signal being sent to muscles in the organism’s body, much like nicotine . It interacts with both nicotinic and muscarinic acetylcholine receptors, binding more strongly to muscarinic receptors . This interaction leads to the desensitization of nicotinic acetylcholine receptors .
Vergleich Mit ähnlichen Verbindungen
- Sparteine
- N-methylcytisine
- Cytisine
- 5,6-dehydrolupanine
- Lupanine
Comparison: Anagyrine hydrochloride is unique among these compounds due to its strong binding affinity to muscarinic receptors and its significant teratogenic effects . While other compounds like sparteine and cytisine also interact with acetylcholine receptors, this compound’s specific binding properties and toxicological profile set it apart .
Eigenschaften
Molekularformel |
C15H21ClN2O |
|---|---|
Molekulargewicht |
280.79 g/mol |
IUPAC-Name |
(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h3,5-6,11-13H,1-2,4,7-10H2;1H/t11-,12-,13-;/m1./s1 |
InChI-Schlüssel |
DEMGDGGVPBYMNN-NLPVPVDASA-N |
Isomerische SMILES |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O.Cl |
Kanonische SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
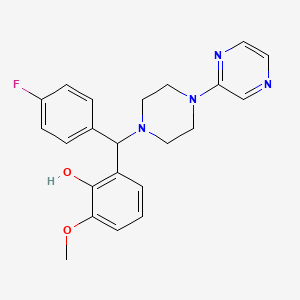
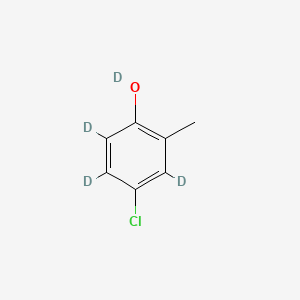
![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)
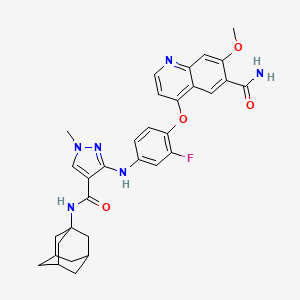
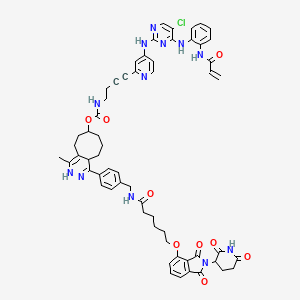
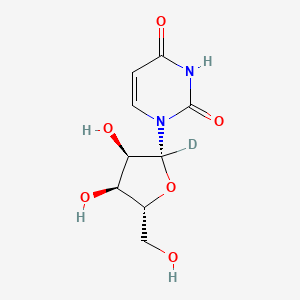
![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)

![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)


